molecular formula C19H13F3O2 B13697264 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone

2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone

Cat. No.: B13697264
M. Wt: 330.3 g/mol
InChI Key: HJCCZYJOEFZEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone (hereafter referred to as the target compound) is a synthetic 1,4-naphthoquinone derivative with a trifluoromethylbenzyl substituent at the C-3 position. Structurally, it combines the redox-active 1,4-naphthoquinone scaffold—a hallmark of compounds like menadione (vitamin K3)—with a lipophilic trifluoromethylbenzyl group, enhancing its membrane permeability and biological stability . This compound has been investigated primarily for its antimalarial activity, where it acts as a redox cycler, disrupting the glutathione reductase (GR) system in Plasmodium-infected erythrocytes . Unlike classical mitochondrial electron transport chain inhibitors, its mechanism involves generating reactive oxygen species (ROS) through redox cycling, a property validated in studies contrasting it with methylene blue .

Properties

Molecular Formula

C19H13F3O2

Molecular Weight

330.3 g/mol

IUPAC Name

2-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]naphthalene-1,4-dione

InChI

InChI=1S/C19H13F3O2/c1-11-16(10-12-6-8-13(9-7-12)19(20,21)22)18(24)15-5-3-2-4-14(15)17(11)23/h2-9H,10H2,1H3

InChI Key

HJCCZYJOEFZEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone

Key Starting Materials and Intermediates

Compound Name Role in Synthesis Source / Preparation Method
4-(Trifluoromethyl)benzylamine Precursor for benzyl substituent Commercially available; used in benzylation steps
4-Trifluoromethylbenzaldehyde Intermediate for benzylation Synthesized via trifluoromethylation of bromoiodobenzene followed by hydroformylation
2-Methyl-1,4-naphthoquinone (Menadione) Core quinone structure Commercial or synthesized via oxidation of 2-methylnaphthalene derivatives

Detailed Synthetic Route

Step 1: Synthesis of 4-(Trifluoromethyl)benzaldehyde
  • Starting from p-bromoiodobenzene, trifluoromethylation is performed using reagents such as trimethyl(trifluoromethyl)silane (TMSCF3) or methyl-2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) under copper catalysis.
  • The trifluoromethylation proceeds under mild conditions (~80-160 °C), generating the trifluoromethylbenzene intermediate.
  • Hydroformylation of the trifluoromethylbenzene with Grignard reagents (e.g., isopropylmagnesium bromide) in the presence of n-butyllithium yields 4-(trifluoromethyl)benzaldehyde with an overall yield of 30-50% after two steps.
Step 2: Preparation of 2-Methyl-1,4-naphthoquinone
  • 2-Methyl-1,4-naphthoquinone, also known as menadione, can be synthesized by oxidation of 2-methylnaphthalene derivatives or through Diels-Alder strategies involving naphthol intermediates.
  • This quinone core is essential for biological activity and serves as the electrophilic site for further substitution.
Step 3: Benzylation at Position 3 of 2-Methyl-1,4-naphthoquinone
  • The 3-position of menadione is substituted with the 4-(trifluoromethyl)benzyl group.
  • This can be achieved by nucleophilic substitution using 4-(trifluoromethyl)benzylamine or related benzyl derivatives.
  • The reaction conditions often involve mild heating and the use of bases or catalysts to facilitate the coupling.
  • The resulting this compound is isolated by precipitation or chromatography.

Reaction Conditions and Yields

Step Reagents / Catalysts Conditions Yield (%) Notes
Trifluoromethylation TMSCF3, CuI catalyst, NaCO2CF3 or MDFA 80-160 °C ~50 (two steps) Sensitive to volatility and moisture
Hydroformylation of trifluoromethylbenzene Grignard reagent (iPrMgBr), n-BuLi Room temp to mild heating 30-50 Requires dry conditions
Oxidation to 2-methyl-1,4-naphthoquinone (menadione) Various oxidants (literature methods) Variable Variable Established synthetic methods
Benzylation at C-3 position 4-(Trifluoromethyl)benzylamine, base/catalyst Mild heating, solvent (e.g., DMSO) Moderate to good Purification by precipitation or chromatography

Analytical and Characterization Data

  • The structure of the final compound is confirmed by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and elemental analysis.
  • Monoisotopic mass of this compound is 330.086764 Da, consistent with molecular formula C19H13F3O2.
  • NMR data typically show characteristic signals for the methyl group at position 2, aromatic protons, and the trifluoromethyl benzyl substituent.
  • The quinone carbonyl stretches are observed in IR spectra around 1650-1700 cm^-1.

Research Findings and Notes on Synthesis

  • The trifluoromethyl group introduction is critical for enhancing the biological activity and physicochemical properties, but requires careful handling due to reagent volatility and sensitivity.
  • The benzylation step is influenced by the electronic nature of the quinone and the nucleophilicity of the benzylamine derivative.
  • The synthetic route is modular, allowing for variation in the benzyl substituent to explore structure-activity relationships in antimalarial studies.
  • Alternative synthetic pathways, such as Diels-Alder reactions or demethoxycarbonylative annulation, have been explored for menadione analogues but are less common for this specific trifluoromethylbenzyl derivative.

Summary Table of Preparation Methods

Preparation Aspect Description Reference(s)
Trifluoromethylation Copper-catalyzed trifluoromethylation using TMSCF3 or MDFA
Benzaldehyde formation Hydroformylation via Grignard reagent
Quinone core synthesis Oxidation of methyl naphthalene derivatives
Benzylation Nucleophilic substitution with 4-(trifluoromethyl)benzylamine ,
Characterization NMR, IR, MS, elemental analysis ,
Biological relevance Antimalarial activity linked to redox properties

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to naphthohydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the naphthoquinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of naphthohydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone or benzyl derivatives.

Scientific Research Applications

2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Groups: The trifluoromethylbenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 4a), contributing to its potent antimalarial activity .
  • Substituent Position : Derivatives with substituents at C-3 (e.g., target compound, 5a) generally show higher bioactivity than those modified at C-2 (e.g., 2-MNQ), likely due to optimized interactions with target enzymes .
  • Solubility Limitations: Compounds like 4b (2-hydroxy-3-(2-chloro-anilino)-1,4-naphthoquinone) exhibit poor aqueous solubility, restricting their therapeutic utility .

Mechanistic Comparisons

Table 2: Mechanism of Action Across Key Compounds

Compound Primary Mechanism Secondary Targets Reference
Target Compound Redox cycling via GR inhibition Mitochondrial ROS generation
Methylene Blue Redox cycling (non-quinone) Hemozoin inhibition
Atovaquone Derivatives Mitochondrial ETC inhibition Cytochrome bc₁ complex
2,3-Dibromo-1,4-naphthoquinone (2,3-DBNQ) Thiol alkylation Glutathione depletion
  • Redox Cycling vs. Direct Inhibition : The target compound and methylene blue both induce ROS but differ in primary targets; the former directly inhibits GR, while the latter disrupts hemozoin formation .
  • Mitochondrial vs. Cytoplasmic Targets : Unlike atovaquone derivatives, which block mitochondrial electron transport, the target compound’s activity is independent of mitochondrial pathways, reducing cross-resistance risks .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Profiles

Compound logP Solubility (µg/mL) Metabolic Stability Reference
Target Compound 3.8 <10 (aqueous) High (CYP450 resistance)
4a 2.1 50–100 Moderate
5a 4.2 <5 High
Lapachol 2.9 20–30 Low (rapid glucuronidation)
  • logP and Bioavailability : The target compound’s higher logP (3.8) correlates with improved membrane permeability but necessitates formulation optimization for clinical use .
  • Metabolic Stability : Fluorinated derivatives (e.g., target compound, 5a) resist CYP450-mediated degradation, unlike lapachol, which undergoes rapid glucuronidation .

Toxicity Profiles

  • Hemolytic Potential: Non-fluorinated derivatives like 2-hydroxy-3-anilino-1,4-naphthoquinones exhibit dose-dependent hemolysis (>50% at 100 µM), whereas the target compound shows minimal hemolytic activity (<10% at 100 µM) .
  • In Vivo Acute Toxicity : The target compound’s LD₅₀ in murine models exceeds 500 mg/kg, contrasting with 2,3-DBNQ, which causes hepatotoxicity at 50 mg/kg .

Biological Activity

2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by a naphthalene core and specific substituents, allows it to interact with biological systems in diverse ways. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C19H13F3O2
  • Molecular Weight : 330.3 g/mol
  • IUPAC Name : 2-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]naphthalene-1,4-dione
  • Canonical SMILES : CC1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C(F)(F)F

The biological activity of this compound is primarily attributed to its ability to act as an electron acceptor or donor in redox reactions. This property allows it to modulate the activity of various enzymes and receptors, influencing cellular pathways crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, studies have shown that certain naphthoquinones can inhibit the growth of Mycobacterium tuberculosis and other pathogens through mechanisms involving redox cycling and interaction with bacterial enzymes .

CompoundTarget PathogenInhibition (%)
This compoundM. tuberculosis≥90% (in vitro)
3-[4-(substituted)benzyl]-menadioneP. falciparumSignificant inhibition observed

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways associated with tumor growth and survival.

A notable study demonstrated that derivatives of naphthoquinones can inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers:

CompoundCancer TypeIC50 (µM)
This compoundBreast Cancer15
Anilino-1,4-naphthoquinonesLung Cancer10

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A high-throughput screening assay identified several naphthoquinone derivatives as active against M. tuberculosis. The results showed that compounds with a trifluoromethyl group exhibited enhanced activity compared to their non-substituted counterparts .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant cell death and reduced proliferation rates, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What are effective synthetic routes for 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone?

Answer:
The compound can be synthesized via nucleophilic substitution or multicomponent domino reactions. For example:

  • Dichloro-naphthoquinone precursor route : Reacting 2,3-dichloro-1,4-naphthoquinone with 4-(trifluoromethyl)benzylthiol or benzylamine derivatives in solvents like acetonitrile or chloroform yields alkylated/arylated products .
  • Menadione-based modifications : Substitution at the C-3 position of the 1,4-naphthoquinone core with fluorinated benzyl groups is achieved using trifluoromethylbenzyl halides under mild catalytic conditions .
    Key considerations : Use inert atmospheres to prevent oxidation and monitor reaction progress via TLC (n-Hexane:EtOAc, 9:1) .

Basic: How do structural modifications at the C-3 position influence biological activity?

Answer:
The C-3 substituent dictates redox potential and target interactions:

  • Trifluoromethylbenzyl groups enhance antimalarial activity by promoting redox cycling and heme-catalyzed bioactivation in Plasmodium-infected erythrocytes .
  • Hydrophobic chains (e.g., alkyl or aryl groups) improve membrane permeability, increasing cytotoxicity against tumor cells .
    Methodological tip : Compare electrochemical properties (cyclic voltammetry) and enzyme inhibition assays (e.g., glutathione reductase) to correlate structure with activity .

Advanced: What redox mechanisms drive its antimalarial activity?

Answer:
The compound acts as a redox cycler:

Oxidation : The benzyl group is oxidized to a benzoyl metabolite in parasite digestive vacuoles via heme-catalyzed reactions .

Redox cycling : Reduced metabolites (e.g., hydroquinones) regenerate ROS in glutathione reductase/NADPH-dependent pathways, disrupting redox balance in infected erythrocytes .

Methemoglobin conversion : Reduced forms convert methemoglobin to indigestible hemoglobin, starving parasites .
Key data : EC₅₀ values in Plasmodium falciparum cultures are ≤50 nM, with no hemolysis observed in murine models .

Advanced: How can contradictory data on mitochondrial vs. non-mitochondrial mechanisms be resolved?

Answer:
Discrepancies arise from assay conditions and metabolite stability:

  • Non-mitochondrial activity : Atovaquone-derived analogs show no mitochondrial electron transport chain inhibition; activity is instead linked to cytosolic glutathione reductase and heme-mediated bioactivation .
  • Mitochondrial off-target effects : Fluorinated derivatives may degrade under assay conditions, producing unstable intermediates that nonspecifically inhibit respiration .
    Resolution strategy : Use stable isotope-labeled analogs and parallel assays (e.g., oxygen consumption vs. ROS detection) to isolate mechanisms .

Advanced: What analytical techniques study its photoredox behavior?

Answer:

  • Time-resolved spectroscopy : Captures transient species (e.g., triplet states, biradicals) during UV irradiation .
  • DFT calculations : Predict reaction pathways (e.g., 1,4-proton transfer in MNQ vs. electrocyclization in NQ) .
    Example : MNQ forms a quinone methide intermediate (1,3-QM) after excitation, while NQ undergoes intersystem crossing to a triplet state .

Advanced: How does the trifluoromethyl group enhance interactions with glutathione reductase?

Answer:

  • Electron-withdrawing effect : The -CF₃ group stabilizes semiquinone radicals, prolonging redox cycling .
  • Suicide substrate behavior : Fluorine acts as a leaving group, enabling covalent adduct formation with the enzyme’s active site .
    Validation : Enzyme kinetics show a 10-fold increase in kcat/Km for CF₃-substituted analogs compared to non-fluorinated derivatives .

Basic: What in vitro models assess cytotoxicity and selectivity?

Answer:

  • Anticancer screening : Use MTT assays on HepG2 (liver carcinoma) or MCF-7 (breast cancer) cell lines; IC₅₀ values typically range 1–10 µM .
  • Selectivity testing : Compare cytotoxicity against non-tumorigenic cells (e.g., HEK293) to calculate selectivity indices (SI > 5 is favorable) .
    Note : Include antioxidants (e.g., NAC) in media to distinguish ROS-dependent vs. direct arylating effects .

Advanced: How to optimize synthesis to minimize byproducts?

Answer:

  • Catalyst selection : NH₄OAc catalysis improves regioselectivity in multicomponent reactions, reducing dimerization .
  • Solvent control : Polar aprotic solvents (e.g., DMF) suppress competing pathways like decarboxylation in 4H-isoxazolone derivatives .
    Case study : Ru-catalyzed reactions yield benzo[f]indole-4,9-diones, while hydrogenation produces benzo[g]indoles—adjust conditions based on target .

Advanced: What in vivo models validate pharmacokinetics and metabolite detection?

Answer:

  • Rodent models : Administer 2–5 mg/kg intravenously; use HPLC-chemiluminescence (HPLC-CL) to detect plasma levels of parent compound and thioether conjugates (MQ-GS, MQ-NAC) .
  • Key parameters : Linear range 5–120 nM, LOD 0.8–128 fmol. Stability tests show MQ-NAC reversibility in plasma, requiring immediate freezing post-collection .

Basic: What SAR findings guide antitumor drug design?

Answer:

  • Quinone core : Essential for redox activity; methylation at C-2 enhances stability .
  • C-3 substituents : Bulky groups (e.g., benzyl) improve DNA intercalation, while electron-deficient groups (e.g., -CF₃) enhance pro-oxidant effects .
    Data table :
Substituent at C-3IC₅₀ (µM, HepG2)LogP
4-(Trifluoromethyl)benzyl1.23.8
3-Methylbutyl5.62.1
Phenylthio8.32.9

Data aggregated from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.